2-[4-(2-Hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring, which is further substituted with a hydroxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the hydroxyphenoxy group: This step involves the nucleophilic aromatic substitution of a halogenated phenol with a hydroxyphenol, often facilitated by a base such as potassium carbonate.
Coupling with benzoic acid: The final step involves the coupling of the substituted pyrazole with a benzoic acid derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary alcohol.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-[4-(2-Hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenoxy)propionic acid: Similar structure but with a propionic acid moiety instead of benzoic acid.
4-(3-Hydroxyphenoxy)benzoic acid: Similar structure but with a different substitution pattern on the aromatic ring.
2-(2-Hydroxyphenoxy)acetanilide: Contains an acetanilide group instead of a pyrazole ring.
Uniqueness
2-[4-(2-Hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid is unique due to the presence of both a pyrazole ring and a hydroxyphenoxy group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(2-hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-17(24-16-10-6-5-9-15(16)21)12(2)20(19-11)14-8-4-3-7-13(14)18(22)23/h3-10,21H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKLOKAIEUWQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2C(=O)O)C)OC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.